![molecular formula C17H15N3O2 B12565349 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione CAS No. 195379-45-4](/img/structure/B12565349.png)
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is a complex heterocyclic compound that belongs to the family of imidazoacridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to an acridine moiety, with three methyl groups attached at positions 1, 3, and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of 2-amino-3-methylacridine with glyoxal in the presence of a base can lead to the formation of the desired imidazoacridine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it may inhibit specific enzymes and signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole ring structure but with a pyridine moiety instead of acridine.
Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the acridine moiety, which imparts distinct biological and chemical properties compared to other imidazo compounds.
属性
CAS 编号 |
195379-45-4 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
1,3,5-trimethylimidazo[4,5-b]acridine-2,10-dione |
InChI |
InChI=1S/C17H15N3O2/c1-18-12-7-5-4-6-10(12)16(21)11-8-14-15(9-13(11)18)20(3)17(22)19(14)2/h4-9H,1-3H3 |
InChI 键 |
VDLXMXFSDRGTAO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)N(C(=O)N4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


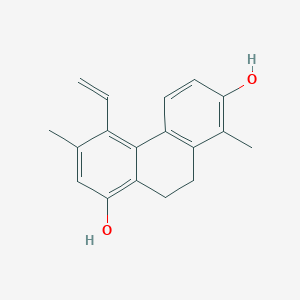
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
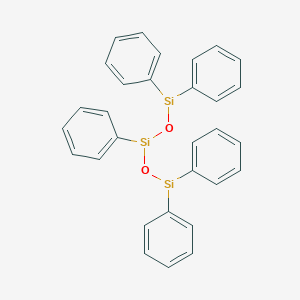
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

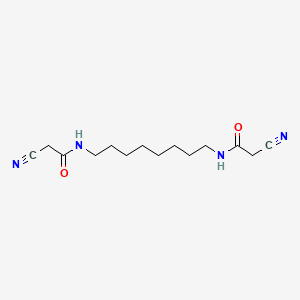

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
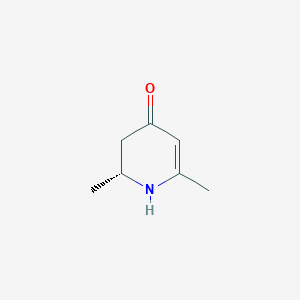
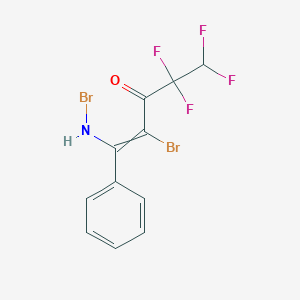
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
